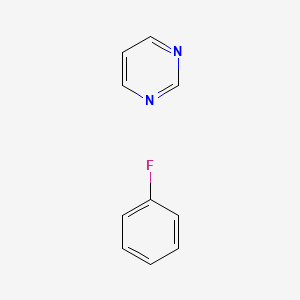

Fluorobenzene;pyrimidine

Description

Structure

2D Structure

Properties

CAS No. |

835653-06-0 |

|---|---|

Molecular Formula |

C10H9FN2 |

Molecular Weight |

176.19 g/mol |

IUPAC Name |

fluorobenzene;pyrimidine |

InChI |

InChI=1S/C6H5F.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |

InChI Key |

FOPROEBLKARBGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)F.C1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Pyrimidine (B1678525) Ring Formation Approaches

These methods involve the construction of the pyrimidine heterocycle from acyclic precursors, where at least one of the components already contains the fluorophenyl substituent.

Cyclization Reactions for Pyrimidine Core Assembly

Cyclization reactions are a foundational strategy for assembling the pyrimidine ring. Typically, this involves a [3+3] fragment condensation, where a three-atom component (like an amidine) reacts with a 1,3-dielectrophilic species. clockss.org When fluorophenyl-containing building blocks are used, this approach provides direct access to the target compounds.

A common method is the cyclocondensation of β-arylidenemalononitrile derivatives with thiourea (B124793). For instance, fluorinated β-arylidenemalononitriles can react with thiourea in boiling ethanol (B145695) with a potassium carbonate catalyst to yield 4-Amino-6-(fluoroaryl)-1H-pyrimidine-5-carbonitriles. scirp.org Another approach involves the reaction of ketones with nitriles under copper catalysis to form distinctly substituted pyrimidines. rsc.org Furthermore, the reaction of fluorinated 1,3-diketones with reagents like guanidine (B92328) or urea (B33335) is a well-established route to perfluoroalkylated pyrimidines. uni-duesseldorf.de

Ultrasound-assisted, solvent- and metal-free cascade reactions of CF3-ynones with 2-aminobenzimidazole (B67599) represent a modern, sustainable approach to producing related fused pyrimidine systems through an intramolecular 6-endo-dig cyclization. acs.org

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions, particularly those forming chalcones as intermediates, are a versatile route to fluorophenyl pyrimidines. Chalcones, or α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of a fluorinated benzaldehyde (B42025) with an appropriate ketone. biust.ac.bwarabjchem.org These fluorinated chalcone (B49325) intermediates can then undergo cyclocondensation with compounds like guanidine, urea, or thiourea to form the pyrimidine ring. arabjchem.orgsci-hub.seijrar.org

For example, (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one can be prepared and subsequently reacted with thiourea in the presence of a base to yield pyrimidine-2-thiol (B7767146) derivatives. biust.ac.bw Research has shown that these reactions can yield a mixture of pyrimidine products depending on the reaction conditions. biust.ac.bw Reactions of polyfluorinated chalcones with guanidine can sometimes be complex, occasionally leading to the elimination of the polyfluorophenyl group rather than direct cyclization. researchgate.net

Regioselective and Stereoselective Fluorophenyl Group Incorporation Techniques

These strategies focus on attaching the fluorophenyl group to a pre-formed pyrimidine ring. This is often achieved through modern cross-coupling reactions or nucleophilic substitution, allowing for precise control over the substitution pattern.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between a halo-pyrimidine and a fluorophenylboronic acid or its ester derivatives. rsc.org The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. rsc.orgmdpi.com For instance, 5-bromo-2-chloropyrimidine (B32469) can be coupled with 4-fluorophenylboronic acid using a palladium catalyst like Pd(PPh3)4 and a base such as potassium phosphate (B84403) in a suitable solvent like 1,4-dioxane (B91453) to yield the corresponding 5-(4-fluorophenyl)-2-chloropyrimidine. mdpi.com Microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient, significantly reducing reaction times. rsc.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org To synthesize fluorophenyl pyrimidines, a halo-pyrimidine is coupled with a fluorophenyl-substituted alkyne. This method is crucial for creating alkynyl-linked structures. researchgate.net Modern copper-free Sonogashira protocols, using air-stable palladium precatalysts, can be performed at room temperature and show excellent functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Reported Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Fluorophenylboronic acid | XPhosPdG2 / XPhos | 5-(4-Fluorophenyl)-3-(aryl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | rsc.orgnih.gov |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Sonogashira | 3-Iodopyrazolo[1,5-a]pyrimidines | Propargyl/Homopropargyl compounds | Pd-C / CuI / PPh3 | ω-Functionalized 3-alkynylpyrazolo[1,5-a]pyrimidines | researchgate.net |

| Sonogashira (Cu-free) | 3-Bromoimidazo[1,2-a]pyrimidine | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | 3-(Pyridin-3-ylethynyl)imidazo[1,2-a]pyrimidine | nih.gov |

Direct Electrophilic and Nucleophilic Fluorination Strategies

Direct Electrophilic Fluorination: This approach involves the reaction of a phenyl-substituted pyrimidine with an electrophilic fluorine source ("F+"). wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts are commonly used. wikipedia.orgmdpi.comnih.govnih.gov These N-F reagents are generally stable, easier to handle than molecular fluorine, and allow for selective fluorination under relatively mild conditions. mdpi.comnih.gov For example, Selectfluor can be used in solvents like dimethylformamide (DMF) or acetic acid to directly fluorinate the pyrimidine ring itself, although direct fluorination of an attached phenyl ring is also a key application. mdpi.comresearchgate.net The reactivity and choice of reagent depend heavily on the substrate's electronic properties. numberanalytics.com

Nucleophilic Fluorination: This strategy is less common for directly fluorinating an aromatic C-H bond and typically involves the displacement of a leaving group. However, in the context of radiolabeling with isotopes like ¹⁸F, nucleophilic sources such as [¹⁸F]fluoride are crucial. mdpi.com The synthesis of [¹⁸F]FLT (a radiotracer) involves a nucleophilic fluorination step, highlighting the importance of this method in specialized applications. mdpi.com

Nucleophilic Aromatic Substitution with Fluorinated Reagents

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing fluorinated groups onto an electron-deficient pyrimidine ring. harvard.edu In this reaction, a good leaving group on the pyrimidine ring (e.g., chloro, bromo) is displaced by a fluorinated nucleophile.

A key example is the reaction of a dihalopyrimidine, such as 2,4-dichloropyrimidine, with a fluorinated phenol (B47542) (e.g., 4-fluorophenol) in the presence of a base. The phenoxide acts as the nucleophile, displacing one of the chloride ions to form a C-O bond, resulting in a (fluorophenoxy)pyrimidine derivative. The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms. rsc.org Interestingly, in S_NAr reactions, fluorine itself can act as an excellent leaving group, often better than other halogens, because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, and the C-F bond cleavage is not the rate-limiting step. rsc.orgmasterorganicchemistry.com

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry has moved towards methods that are not only efficient in terms of yield but also in time, energy, and environmental impact. The following sections explore advanced techniques that have been successfully applied to the synthesis of fluorophenylpyrimidines.

Microwave-Assisted Synthesis of Fluorophenylpyrimidines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often with improved product yields. This method has been effectively used in the synthesis of various heterocyclic compounds, including fluorophenylpyrimidines.

For instance, the synthesis of tetrapentafluorophenyl porphyrin (TPPF20) derivatives through the selective displacement of para-fluorine groups by primary amines has been significantly improved using microwave irradiation. nih.gov Compared to conventional heating which requires 1-2 days, microwave-assisted synthesis achieves the desired tetra-substituted products in just 10-30 minutes with yields between 70-95%. nih.gov This rapid and efficient method makes TPF20 an ideal platform for creating porphyrin conjugates. nih.gov

Similarly, the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues, which share structural similarities with pyrimidines, has been optimized using microwave irradiation under solvent-free conditions. This approach yielded the desired products in very high yields (86–96%) in a short time. nih.gov When comparing microwave heating to conventional heating for the synthesis of these compounds, microwave irradiation consistently demonstrated superior results. nih.gov The Knoevenagel condensation to produce α,β-unsaturated compounds, another related reaction, also benefits from microwave assistance, proceeding smoothly with excellent yields of 81-99%. oatext.com

Table 1: Comparison of Conventional vs. Microwave Heating in Porphyrin Derivative Synthesis

| Porphyrin Derivative | Solvent | Conventional Heating | Yield (Conventional) | Microwave Irradiation | Yield (Microwave) |

| graphic file with name nihms61483t1.jpg | NMP | 2 days | ~50% | 12 min | 94 ± 1% |

| graphic file with name nihms61483t2.jpg | NMP | 1 day | ~50% | 10 min | 94 ± 2% |

| graphic file with name nihms61483t3.jpg | NMP | 20 h | 72% | 30 min | 77 ± 5% |

| Data sourced from a study on amine substituted pentafluorophenylporphyrin synthesis. nih.gov |

Solvent-Free Reaction Conditions and Green Chemistry Principles

Green chemistry principles advocate for the reduction or elimination of hazardous substances in chemical processes. One of the key strategies is the use of solvent-free reaction conditions, which minimizes waste and environmental impact.

The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines, has been successfully adapted to solvent-free conditions. scholarsresearchlibrary.com For example, the synthesis of 5-(Ethoxycarbonyl)-4-(4-Fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one has been achieved with a 95% yield using a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation without any solvent. scholarsresearchlibrary.com This method is noted for its excellent yields, operational simplicity, and short reaction times of 3-4 minutes. scholarsresearchlibrary.com

Other green approaches include the use of natural catalysts, such as fruit juices, to promote the synthesis of dihydropyrimidine (B8664642) derivatives at room temperature, completely avoiding the need for organic solvents. nih.gov Researchers have also developed solvent-free methods for synthesizing dihydropyrimidines using trifluoroacetic acid (TFA) as an efficient catalyst, which improves yields and reduces reaction times compared to the original Biginelli reaction. rsc.org These methods highlight a significant move towards more sustainable and environmentally benign synthetic protocols. nih.govrsc.org

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org

This reaction has been widely employed for the synthesis of fluorophenyl-containing dihydropyrimidines. By using a fluorinated aryl aldehyde as one of the components, a diverse range of fluorophenylpyrimidine derivatives can be synthesized in a one-pot setup. scholarsresearchlibrary.comscielo.br The reaction is typically acid-catalyzed, and various catalysts, including Lewis acids like indium(III) chloride and ytterbium(III) triflate, have been shown to improve yields and shorten reaction times under solvent-free conditions. organic-chemistry.org The versatility of the Biginelli reaction allows for the introduction of various substituents on the pyrimidine ring, making it a powerful tool for generating chemical libraries for drug discovery. csic.es

The mechanism of the Biginelli reaction is believed to start with the acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final dihydropyrimidine product. organic-chemistry.org

Flow Chemistry Applications in Fluorophenylpyrimidine Synthesis

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. mdpi.comcam.ac.uk This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. noelresearchgroup.com

While specific examples directly detailing the flow synthesis of fluorophenylpyrimidines are emerging, the application of flow chemistry to related heterocyclic syntheses and reactions involving fluorinated compounds demonstrates its potential. For instance, flow chemistry enables the safe handling of volatile and hazardous intermediates, which can be generated and used in-situ. cam.ac.uk This is particularly relevant for fluorination reactions which can involve hazardous reagents.

The ability to automate and integrate multiple reaction steps in a continuous sequence without intermediate isolation is a key advantage of flow chemistry. noelresearchgroup.com This approach has been used for the synthesis of various active pharmaceutical ingredients (APIs) and could be applied to the multi-step synthesis of complex fluorophenylpyrimidine derivatives. sioc-journal.cn

Novel Catalytic Systems for C-F Bond Formation and Functionalization

The formation and functionalization of the carbon-fluorine (C-F) bond are critical steps in the synthesis of fluorinated organic molecules. While direct fluorination can be challenging, significant progress has been made in developing catalytic systems for the C-H arylation of fluoroarenes, which allows for the direct coupling of a fluorinated aromatic ring with another aryl group.

Palladium-catalyzed direct arylation has been successfully used for the synthesis of 2-[(poly)fluorinated aryl]pyridine derivatives from (poly)fluorobenzene derivatives and 2-halopyridines. researchgate.net This reaction is regioselective, occurring at the ortho-position to the fluorine atom. Similarly, Ag/Pd cocatalyzed C-H arylation systems have been developed for the mild arylation of fluorobenzene (B45895) derivatives with bromoarenes. acs.org

Ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has also been reported, offering an alternative to palladium-based systems. acs.org These catalytic methods provide a direct and atom-economical route to biaryl compounds containing a fluorophenyl moiety, which can then be further elaborated to form fluorophenylpyrimidines. Additionally, copper-catalyzed C-H arylation of fused-pyrimidinone derivatives using diaryliodonium salts has been demonstrated as an effective method for introducing aryl groups onto pyrimidine-based scaffolds. mdpi.com

Synthesis of Specific Fluorophenylpyrimidine Derivatives

The development of synthetic methodologies has enabled the preparation of a wide array of specific fluorophenylpyrimidine derivatives, many of which are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

One of the most important building blocks is 2,4-Dichloro-5-fluoropyrimidine . It is commonly synthesized from 5-fluorouracil (B62378) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. researchgate.net Optimized conditions for this reaction include a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline at a reaction temperature of 114°C for 2 hours, achieving a yield of up to 92.2%. researchgate.net A large-scale synthesis has also been reported, yielding a 50% w/w solution in dichloromethane (B109758) with a typical yield of about 95%. chemicalbook.com An alternative photocatalytic method involves the reaction of 2,4-dimethoxy-5-fluoropyrimidine with chlorine gas under UV irradiation, which can achieve yields as high as 98%. patsnap.com This versatile intermediate is crucial for producing antifungal agents and is used in the synthesis of the breast cancer drug abemaciclib.

Another significant derivative is the antifungal drug Voriconazole . Its synthesis involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 4-chloro-6-ethyl-5-fluoropyrimidine. google.com A different route uses a Reformatsky-type coupling reaction between 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromo-ethyl)-4-chloro-5-fluoropyrimidine in the presence of zinc and lead powders. google.comgoogle.com

The widely used anticancer drug 5-Fluorouracil (5-FU) serves as a precursor for many other derivatives. nih.gov For example, N-1 and/or N-3 substituted derivatives have been synthesized to improve pharmacological properties. nih.gov A series of novel 5-fluorouracil derivatives have been created by reacting 5-FU with formaldehyde (B43269) and then with various carboxylic acids. nih.gov Additionally, N-alkynyl derivatives of 5-FU have been synthesized for potential use in palladium-mediated dealkylation strategies. frontiersin.org

Table 2: Synthesis of Specific Fluorophenylpyrimidine Derivatives

| Compound Name | Precursors | Reagents/Conditions | Yield | Reference |

| 2,4-Dichloro-5-fluoropyrimidine | 5-Fluorouracil, Phosphorus oxychloride | N,N-dimethylaniline, 114°C, 2h | 92.2% | researchgate.net |

| 2,4-Dichloro-5-fluoropyrimidine | 2,4-dimethoxy-5-fluoropyrimidine | Chlorine, UV light (260 nm), Chloroform, 20°C, 12h | 98% | patsnap.com |

| Voriconazole | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine | Zinc powder, Lead powder, Iodine, Tetrahydrofuran | - | google.com |

| 5-Fluorouracil Derivatives (N-substituted) | 5-Fluorouracil, Formaldehyde | Carboxylic acids, DMAP, DIC, Acetonitrile, 48-72h | - | nih.gov |

| 1-(3-Phenyl-1-Propargyl)-5-Fluorouracil | 5-Fluorouracil, 3-phenyl-1-propargyl bromide | DBU, Acetonitrile, overnight | 35% | frontiersin.org |

Amino-Substituted Fluorophenylpyrimidines

The introduction of amino groups to the fluorophenylpyrimidine scaffold is a key step in the synthesis of many biologically active compounds. These amino functionalities can serve as crucial pharmacophores or as handles for further molecular elaboration.

One common strategy involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyrimidine core. For instance, reacting a dichlorofluoropyrimidine with an appropriate fluorophenylamine derivative can lead to the desired amino-substituted product. The regioselectivity of this reaction is often controlled by the electronic properties of the pyrimidine ring and the reaction conditions.

Another approach is to start with a pre-functionalized aminopyrimidine and then construct the fluorophenyl moiety. This can be achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, where an amino-substituted halopyrimidine is coupled with a fluorophenylboronic acid or a fluorophenylamine, respectively.

The synthesis of compounds like 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione highlights a method where 4-fluorophenylurea (B1293571) is cyclized with ethyl 3,3-diethoxypropanoate to form the pyrimidine ring, which is then further functionalized. Direct (radio)fluorination of precursor molecules, such as pyridine (B92270) N-oxides, followed by conversion of other functional groups (e.g., nitro group reduction), presents another pathway to amino-substituted fluoroaromatic heterocycles. rsc.org

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| Dichlorofluoropyrimidine | Fluorophenylamine | Amino-fluorophenylpyrimidine | Nucleophilic Aromatic Substitution |

| Amino-halopyrimidine | Fluorophenylboronic acid | Amino-fluorophenylpyrimidine | Suzuki Coupling |

| Amino-halopyrimidine | Fluorophenylamine | Amino-fluorophenylpyrimidine | Buchwald-Hartwig Amination |

| 4-Fluorophenylurea | Ethyl 3,3-diethoxypropanoate | Amino-fluorophenylpyrimidine dione | Cyclocondensation |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride source, then H₂/Catalyst | Fluoro-aminopyridine | Fluorination and Reduction |

Halogenated (Other than Fluorine) Fluorophenylpyrimidines

Introducing other halogens, such as chlorine or bromine, onto the fluorophenylpyrimidine core provides valuable intermediates for further functionalization through cross-coupling reactions. These halogenated derivatives are often synthesized by building the molecule from halogenated precursors.

A key starting material for many syntheses is 2,4-dichloro-5-fluoropyrimidine. sigmaaldrich.com This compound can undergo selective nucleophilic substitution reactions where one or both chlorine atoms are displaced by various nucleophiles, including fluorophenyl groups. For example, reaction with a fluorophenyl-metal species could yield a mono- or di-substituted product depending on the stoichiometry and reaction conditions.

Alternatively, a fluorophenyl-substituted pyrimidine can be halogenated directly. Electrophilic halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms onto the pyrimidine ring, provided the ring is sufficiently activated. The position of halogenation is directed by the existing substituents.

The synthesis of 4,5-dichloro-2-(4-fluorophenyl)pyrimidine (B12073873) is another example where the scaffold is constructed from pre-halogenated building blocks, providing a versatile intermediate for creating more complex derivatives.

| Precursor | Reagent(s) | Product Type | Key Feature |

| 2,4-Dichloro-5-fluoropyrimidine | Fluorophenyl-metal reagent | Chloro-fluorophenylpyrimidine | Versatile intermediate for SNAr |

| Fluorophenylpyrimidine | N-Chlorosuccinimide (NCS) | Chloro-fluorophenylpyrimidine | Direct electrophilic halogenation |

| Fluorophenylpyrimidine | N-Bromosuccinimide (NBS) | Bromo-fluorophenylpyrimidine | Direct electrophilic halogenation |

| Halogenated pyrimidine precursors | Fluorophenyl-containing building blocks | Dichloro-fluorophenylpyrimidine | Construction from functionalized precursors |

Thiol-Containing Fluorophenylpyrimidines

The incorporation of thiol (-SH) or thioether (-SR) groups into fluorophenylpyrimidines can be achieved through several synthetic routes. These sulfur-containing functionalities are important for various applications, including their use in the formation of self-assembled monolayers and as precursors for sulfoxides and sulfones.

One direct method involves the reaction of a halogenated fluorophenylpyrimidine with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiolate salt. For example, reacting a chloro-fluorophenylpyrimidine with sodium hydrosulfide (B80085) (NaSH) can introduce a thiol group. The use of a specific alkyl or aryl thiolate (R-SNa) will result in the corresponding thioether.

A well-established method for creating aryl-sulfur bonds is the copper-mediated cross-coupling of an aryl halide with a thiol. nih.gov In this context, a halogenated fluorophenylpyrimidine could be coupled with a thiol in the presence of a copper(I) catalyst to form a thioether linkage. nih.gov

Furthermore, the modification of existing functional groups can lead to thiol-containing products. For example, a diazotized amino-fluorophenylpyrimidine can be treated with a sulfur-containing reagent to install the thiol group. The use of p-fluorothiophenol or 3,4-difluorothiophenol (B1350639) as nucleophiles to modify polymer backbones demonstrates the reactivity of fluorinated thiophenols in substitution reactions. conicet.gov.ar

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| Chloro-fluorophenylpyrimidine | Sodium hydrosulfide (NaSH) | Thiol-fluorophenylpyrimidine | Nucleophilic Aromatic Substitution |

| Chloro-fluorophenylpyrimidine | Thiolate (R-SNa) | Thioether-fluorophenylpyrimidine | Nucleophilic Aromatic Substitution |

| Halogenated fluorophenylpyrimidine | Thiol (R-SH), Cu(I) catalyst | Thioether-fluorophenylpyrimidine | Copper-mediated Cross-Coupling |

| Amino-fluorophenylpyrimidine | NaNO₂, then KSCN | Thiocyanate-fluorophenylpyrimidine | Sandmeyer-type reaction |

Bis-Fluorophenylpyrimidine Scaffolds

The synthesis of molecules containing two fluorophenylpyrimidine units, or a pyrimidine core substituted with two fluorophenyl groups, results in bis-fluorophenylpyrimidine scaffolds. These are often designed to interact with two binding sites on a biological target or to create specific material properties.

A primary strategy for synthesizing these scaffolds is through double substitution or coupling reactions. For instance, a dihalopyrimidine, such as 2,4-dichloropyrimidine, can be reacted with two equivalents of a fluorophenyl-metal reagent (e.g., a fluorophenyl Grignard or organolithium reagent) or a fluorophenylboronic acid in a double Suzuki coupling reaction. The success of this approach depends on the reactivity of the dihalopyrimidine and the ability to drive the reaction to completion.

An alternative is to couple two pre-formed fluorophenylpyrimidine units. If a fluorophenylpyrimidine possesses both a halogen and a reactive group like a boronic acid, intermolecular coupling can lead to the formation of a bis-fluorophenylpyrimidine scaffold.

The synthesis of orthogonally protected bis-piperazines containing a 1-(4-fluorophenyl)ethane-1,2-diyl linker showcases a strategy for creating complex scaffolds where the fluorophenyl group is a key component. nih.gov While not a direct bis-pyrimidine, it demonstrates the construction of complex bifunctional molecules centered around a fluorophenyl moiety. nih.gov

| Strategy | Key Precursors | Resulting Scaffold | Common Reaction |

| Double Substitution | Dihalopyrimidine, Fluorophenyl-metal reagent | Pyrimidine with two fluorophenyl groups | Grignard or Organolithium reaction |

| Double Cross-Coupling | Dihalopyrimidine, Fluorophenylboronic acid | Pyrimidine with two fluorophenyl groups | Suzuki Coupling |

| Intermolecular Coupling | Halogenated fluorophenylpyrimidine, Boronic acid functionalized fluorophenylpyrimidine | Two linked fluorophenylpyrimidine units | Suzuki Coupling |

Total Synthesis Strategies for Complex Fluorophenylpyrimidine Analogues

The total synthesis of complex natural products or designed molecules often serves as a platform for discovering and showcasing new synthetic methods and strategies. scripps.edu While specific total syntheses of complex fluorophenylpyrimidine natural products are not prevalent, the principles of total synthesis are directly applicable to the construction of complex analogues for various applications, such as drug discovery. osi.lvnorthwestern.edu

A total synthesis strategy for a complex fluorophenylpyrimidine analogue would begin with a retrosynthetic analysis. scripps.edu This involves conceptually breaking down the target molecule into simpler, commercially available, or easily synthesized starting materials. The fluorophenylpyrimidine core would be identified as a key building block, or "synthons".

The synthesis would likely be convergent, where different fragments of the molecule are synthesized separately and then joined together at a late stage. For example, the fluorophenylpyrimidine moiety might be one fragment, and a complex side chain could be another. These would be coupled using reliable and high-yielding reactions, such as Suzuki, Sonogashira, or Heck cross-couplings, or through the formation of amide or ester linkages.

Key considerations in the total synthesis would include:

Stereocontrol: If the target molecule contains stereocenters, asymmetric reactions would be employed to control the three-dimensional arrangement of atoms. This could involve chiral catalysts, chiral auxiliaries, or substrate-controlled reactions.

Protecting Groups: The use of orthogonal protecting groups would be essential to mask reactive functional groups while other parts of the molecule are being modified. The choice of protecting groups is critical for the success of a multi-step synthesis.

Functional Group Interconversions: A variety of reactions would be used to transform functional groups as the synthesis progresses towards the final target.

The overarching goal of a total synthesis is not just to make the molecule, but to do so in an efficient and elegant manner, often leading to the development of new synthetic methodologies that can be applied to other complex targets. baranlab.org

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

The reactivity of fluorophenylpyrimidine compounds is characterized by the distinct chemical nature of its two core components: the electron-deficient pyrimidine (B1678525) ring and the modified fluorophenyl group. This duality allows for a range of selective chemical reactions on either moiety.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide variety of functional groups. The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles.

Common nucleophiles that react with activated pyrimidine rings include amines, alkoxides, and thiolates. For instance, a halogen atom (e.g., chlorine) on the pyrimidine ring can be readily displaced. In the context of a fluorophenylpyrimidine, the fluorophenyl group itself acts as an electron-withdrawing substituent, albeit weakly, which can influence the regioselectivity of the nucleophilic attack. Nucleophilic substitutions are commonplace in the chemistry of pyrimidines and related heterocycles, proving essential in medicinal and agrochemical research. nih.gov

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

In contrast to the pyrimidine ring, the fluorophenyl moiety is more amenable to electrophilic aromatic substitution (SEAr), a reaction class typical for benzene (B151609) and its derivatives. wikipedia.org In an SEAr reaction, an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.org The fluorine atom attached to the phenyl ring plays a crucial directing role in these reactions.

Due to its high electronegativity, fluorine is an inductively deactivating group, meaning it slows down the rate of electrophilic substitution compared to benzene. youtube.com However, through resonance, it is an ortho, para-director, meaning incoming electrophiles are directed to the positions adjacent (ortho) and opposite (para) to the fluorine atom. masterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The pyrimidine ring attached to the fluorophenyl group will act as a deactivating group, further reducing the electron density of the phenyl ring and making electrophilic substitution more challenging. Conversely, the pyrimidine ring itself is highly resistant to electrophilic attack due to its electron-deficient nature, a characteristic it shares with pyridine (B92270). wikipedia.orgyoutube.com

Cycloaddition and Rearrangement Reactions

Fluorophenylpyrimidines can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. mdpi.com Pyrimidines can act as the diene component in inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, an electron-poor diene (the pyrimidine ring) reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often undergoes a subsequent retro-Diels-Alder reaction, extruding a small stable molecule to form a new aromatic system. acsgcipr.org

Rearrangement reactions offer another pathway for the structural modification of fluorophenylpyrimidines. A notable example in pyrimidine chemistry is the Dimroth rearrangement. This is a type of isomerization that typically involves the opening of the heterocyclic ring followed by its re-closure, effectively transposing a ring atom with an exocyclic atom. nih.gov The reaction generally proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism and can be influenced by factors such as pH and the electronic nature of substituents. nih.gov

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another without altering the carbon skeleton. youtube.com This approach is widely used in the derivatization of fluorophenylpyrimidines to access a diverse range of analogues.

For example, a nitro group, which can be introduced onto the fluorophenyl ring via electrophilic nitration, can be readily reduced to an amino group. This amine can then serve as a handle for numerous other transformations, such as amide bond formation or diazotization. Similarly, a mercapto group on the pyrimidine ring can be displaced by various nucleophiles or oxidized to sulfonic acid. sciepub.com The synthesis of 5'-substituted 5-fluoropyrimidine (B1206419) nucleosides often involves FGI at the 5' position to create prodrugs with modified biological activity. nih.gov

Influence of Fluorine Substitution on Reaction Energetics and Selectivity

The presence of a fluorine atom, whether on the phenyl ring or directly on the pyrimidine ring, has a profound impact on the reactivity of the molecule. Fluorine's high electronegativity is the primary driver of these effects. nih.gov

The strong electron-withdrawing inductive effect of fluorine modifies the electron density distribution on the aromatic ring. researchgate.net This effect deactivates the fluorophenyl ring towards electrophilic attack by destabilizing the positively charged intermediate (arenium ion). Conversely, this same effect activates a ring system towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In SNAr reactions, fluorine can also act as an efficient leaving group, a phenomenon known as the "element effect," where the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Fluorine substitution also influences the acidity and basicity of nearby functional groups. For instance, a fluorine atom can lower the pKa of an adjacent N-H group, making it more acidic. This can affect reaction conditions and the need for specific bases or catalysts. In enzymatic reactions, the C-F bond's polarization can inhibit certain transformations by stabilizing intermediates, as seen in the inhibition of thymidylate synthase by the 5-fluorouracil (B62378) metabolite FdUMP. nih.gov

Catalytic Transformations and Ligand Effects in Fluorophenylpyrimidine Reactivity

Modern synthetic chemistry heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds. Fluorophenylpyrimidines are versatile substrates for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, used to form C-C bonds by coupling an organoboron compound with a halide or sulfonate. mdpi.comresearchgate.net Halogenated fluorophenylpyrimidines (e.g., chloro- or bromo-substituted) can be effectively coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For example, Pd(PPh₃)₄ is a commonly used catalyst for these reactions. mdpi.com Pyrimidine-2-sulfinates have also been developed as effective coupling partners in palladium-catalyzed reactions, serving as alternatives to often unstable pyrimidine boronic acids. tcichemicals.com

The table below illustrates the results of a Suzuki-Miyaura cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, showcasing the influence of the boronic acid's electronic properties on the reaction yield.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3a | 80 |

| 2 | 4-Methylphenylboronic acid | 3b | 85 |

| 3 | 4-Methoxyphenylboronic acid | 3c | 88 |

| 4 | 4-Chlorophenylboronic acid | 3d | 75 |

| 5 | 4-Fluorophenylboronic acid | 3e | 72 |

| 6 | Thiophene-2-boronic acid | 3h | 65 |

Data adapted from a study on Suzuki-Miyaura reactions of (4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com The reaction demonstrates higher yields with electron-donating groups on the boronic acid (e.g., -CH₃, -OCH₃) and slightly lower yields with electron-withdrawing groups (e.g., -Cl, -F), which is a typical trend in these cross-coupling reactions.

The ligands coordinated to the metal center play a critical role in these catalytic cycles. They can influence the catalyst's stability, solubility, and reactivity, thereby affecting reaction rates and selectivity. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

Kinetic and Thermodynamic Studies of Fluorophenylpyrimidine Reactions

The elucidation of reaction mechanisms and the prediction of reactivity in derivatives of fluorophenylpyrimidine hinge on a thorough understanding of the kinetic and thermodynamic parameters that govern their chemical transformations. While comprehensive datasets specifically for all positional isomers of fluorophenylpyrimidine are not extensively available in publicly accessible literature, valuable insights can be drawn from studies on structurally analogous compounds, such as fluorinated nitrogen-containing heterocycles. These studies provide a framework for understanding the energetic pathways and transition states involved in key reactions like nucleophilic aromatic substitution (SNAr).

Detailed research into the kinetics of nucleophilic aromatic substitution on activated heterocyclic systems offers a window into the reactivity of the carbon-fluorine bond. For instance, investigations into the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have yielded precise kinetic and thermodynamic parameters. Although this system involves a pyridinium (B92312) ring, the data for the 2-fluoro substituted compound serves as a pertinent model for the behavior of a fluorine atom attached to an electron-deficient pyrimidine ring.

The reaction's progress is quantified by determining the rate constant (k), and the activation parameters—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—are derived from temperature-dependent studies using the Eyring equation. These parameters offer a detailed picture of the energy landscape of the reaction. The enthalpy of activation reflects the energy barrier required to reach the transition state, while the entropy of activation provides insight into the degree of molecular order or disorder in the transition state compared to the reactants.

One study on 2-substituted N-methylpyridinium ions revealed that the reactivity order is not solely dictated by the C-F bond strength, highlighting the complexity of the reaction mechanism. nih.gov The reaction was found to proceed through a mechanism where the rate-determining step is not the initial nucleophilic attack, but rather the deprotonation of the addition intermediate. nih.gov This is evidenced by the relatively small differences in rate constants among the halide leaving groups. nih.gov

The kinetic parameters for the reaction of 2-fluoro-N-methylpyridinium ion with piperidine are presented below, offering a quantitative look at the reaction's energetic demands.

Interactive Table: Kinetic and Activation Parameters for the Reaction of 2-Fluoro-N-methylpyridinium Ion with Piperidine in Methanol at 25 °C

| Leaving Group | Rate Constant (k) M⁻¹s⁻¹ | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| 2-Fluoro | 2.02 x 10⁻⁵ | 22.5 | 19.8 | -9.1 |

Data sourced from a study on nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium substrates. nih.gov

The negative entropy of activation is a common feature in SNAr reactions, suggesting a more ordered transition state, likely due to the association of the nucleophile and the substrate, as well as differential solvation effects. nih.gov

Further computational and experimental studies on substituted 2-fluoropyridines have explored the relationship between the activation energy of SNAr reactions and the electronic properties of the substrate. These studies have shown a strong correlation between the reaction's activation energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) or LUMO+1 of the fluoropyridine. This indicates that the ease of nucleophilic attack is critically dependent on the electronic structure of the heterocyclic ring, a principle that is directly applicable to fluorophenylpyrimidine systems.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. These methods solve the electronic Schrödinger equation (or an equivalent formulation in DFT) to determine the electronic structure and energy of a system, from which numerous other properties can be derived. epstem.netniscpr.res.in For fluorobenzene (B45895) and pyrimidine (B1678525), methods like B3LYP with basis sets such as 6-31G(d,p) or aug-cc-pVTZ are commonly employed to provide a balance between accuracy and computational cost. epstem.networktribe.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For fluorobenzene and pyrimidine, calculations confirm their planar ground-state geometries. worktribe.comresearchgate.net

When considering the interaction between fluorobenzene and pyrimidine, several conformations of the resulting van der Waals complex are possible. Based on studies of similar heteroaromatic complexes, such as pyrimidine with ammonia, potential conformations would include: rsc.org

π-stacked: Where the aromatic rings are parallel to each other. This can include sandwich or parallel-displaced arrangements.

In-plane: Where fluorobenzene interacts with the pyrimidine ring within the same plane, likely involving a C-H···N hydrogen bond between a hydrogen on the benzene (B151609) ring and a nitrogen on the pyrimidine ring.

Perpendicular: Where one molecule is oriented perpendicularly to the other, often involving a C-H···π interaction.

Ab initio calculations on related systems, like the pyrimidine···NH3 complex, have shown that in-plane, hydrogen-bonded structures can be significantly more stable than π-stacked conformations. rsc.org For the fluorobenzene-pyrimidine complex, one would expect a competition between C-H···N interactions, potential C-F···H-C interactions, and π-π stacking forces to determine the most stable conformer.

Table 1: Calculated Structural Parameters for Fluorobenzene and Pyrimidine This table presents typical bond lengths and angles for the individual molecules, calculated using DFT methods, which serve as the basis for analyzing intermolecular geometries.

| Molecule | Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| Fluorobenzene | Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (avg) | ~1.39 Å | |

| Bond Angle | C-C-F | ~120.1° | |

| Pyrimidine | Bond Length | C-N | ~1.34 Å |

| Bond Length | C-C | ~1.39 Å | |

| Bond Angle | N-C-N | ~127.4° | |

| Bond Angle | C-N-C | ~116.5° |

Data synthesized from typical DFT calculation outputs found in computational chemistry literature. ekb.eg

The electronic structure of a molecule dictates its reactivity. Key aspects include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. youtube.comnih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability; a smaller gap suggests higher reactivity. ekb.egnih.gov For fluorobenzene, the HOMO is a π-orbital distributed over the benzene ring, while for pyrimidine, the HOMO is often associated with the non-bonding lone pairs on the nitrogen atoms. The LUMO in both cases is typically a π* anti-bonding orbital. irjweb.comresearchgate.net

Table 2: Frontier Orbital Energies for Fluorobenzene and Pyrimidine Calculations performed at the B3LYP/6-31G(d,p) level show the relative electron-donating and -accepting capabilities.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Benzene | -6.79 | 0.00 | 6.79 |

| Fluorobenzene | -6.64 | -0.27 | 6.37 |

| Pyridine (B92270) | -6.24 | 0.00 | 6.24 |

| Pyrimidine | -5.76 | -0.45 | 5.31 |

Data adapted from comparative computational studies. ekb.eg The decreasing HOMO-LUMO gap from benzene to pyrimidine indicates an increase in reactivity. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the charge distribution around a molecule, which is invaluable for predicting sites for electrophilic and nucleophilic attack. chemrxiv.orgcomputationalscience.org

Fluorobenzene: The MEP shows a region of negative potential (red) above and below the π-system of the aromatic ring, making it susceptible to electrophilic attack. The fluorine atom itself exhibits a positive region, known as a σ-hole, along the C-F bond axis, which can participate in attractive non-covalent interactions like halogen bonding. mdpi.comias.ac.in

Pyrimidine: The MEP is characterized by intense negative potential (red) localized around the two nitrogen atoms due to their lone pairs of electrons. epstem.net These regions are strong nucleophilic sites and can act as hydrogen bond acceptors. epstem.netirjweb.com

The interaction between the two molecules would be guided by these features: the negative nitrogen regions of pyrimidine could interact favorably with the electron-deficient hydrogen atoms or the positive σ-hole of fluorobenzene.

Computational methods can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. openmopac.net The calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies, which are often scaled by a factor (e.g., 0.97 for B3LYP) to better match experimental anharmonic values. worktribe.com

For fluorobenzene, characteristic calculated vibrations include the C-F stretch and various C-H and ring breathing modes. worktribe.comirphouse.com Similarly, for pyrimidine, key vibrations involve ring stretching and C-H bending modes. researchgate.netnih.gov When a complex forms between fluorobenzene and pyrimidine, the vibrational frequencies of the individual molecules are expected to shift. For instance, if a C-H···N hydrogen bond forms, the frequency of the involved C-H stretching mode would typically shift, providing spectroscopic evidence of the interaction. acs.org

Table 3: Selected Calculated Vibrational Frequencies (cm-1) for Fluorobenzene and Pyrimidine These values, typically calculated with DFT, help in assigning experimental spectra.

| Molecule | Vibrational Mode | Calculated Frequency (Scaled) |

|---|---|---|

| Fluorobenzene | C-F Stretch | ~1230-1250 |

| Ring Breathing | ~1010 | |

| C-H Stretch | ~3050-3100 | |

| Pyrimidine | Ring Stretch (N-C-N) | ~1570 |

| Ring Breathing | ~990 | |

| C-H Stretch | ~3040-3080 |

Data synthesized from literature reports on vibrational analysis. worktribe.comresearchgate.net

To visualize and quantify the weak interactions that stabilize molecular complexes, specialized computational techniques are employed. researchgate.netfortunejournals.com

Hirshfeld Surface Analysis: This method partitions the crystal space into regions associated with each molecule, creating a unique molecular surface. researchgate.net By mapping properties like normalized contact distance (dnorm) onto this surface, intermolecular contacts can be visualized. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. mdpi.comnih.govnih.gov For a hypothetical fluorobenzene-pyrimidine co-crystal, this analysis would highlight the specific H···N, H···H, C···H, and potentially F···H or F···N contacts that define the crystal packing. nih.gov

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density reveals regions of non-covalent interactions. nanobioletters.com Large, low-density spikes in the plot are characteristic of steric repulsion, while troughs at low density indicate attractive interactions. The sign of the second Hessian eigenvalue of the density helps distinguish between stabilizing hydrogen bonds (negative values) and weaker van der Waals interactions (values close to zero). researchgate.net This analysis would precisely characterize the nature of the forces between fluorobenzene and pyrimidine, differentiating between weak hydrogen bonds, dispersion forces (π-stacking), and steric clashes. nanobioletters.com

Molecular Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). irjweb.com While often used in drug design, the principles apply to any intermolecular interaction. Numerous studies have performed docking of pyrimidine derivatives into the active sites of enzymes like dihydrofolate reductase (DHFR) or various kinases. researchgate.netnih.govnih.gov

These studies consistently show that the pyrimidine core is adept at forming specific, stabilizing interactions:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors with amino acid residues like lysine, arginine, or asparagine. remedypublications.comorientjchem.org

Hydrophobic and π-π Interactions: The aromatic face of the pyrimidine ring often engages in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Although not a study of the fluorobenzene-pyrimidine complex itself, this body of work demonstrates the strong potential of the pyrimidine moiety to engage in directed intermolecular interactions, which would be a key factor in its association with fluorobenzene.

Table 4: Common Interactions of Pyrimidine Derivatives in Molecular Docking Studies

| Interaction Type | Interacting Partner in Proteins | Pyrimidine Moiety Role | Reference Docking Score Range (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Amino acid donors (e.g., -NH, -OH) | Acceptor (via ring nitrogens) | -7.0 to -10.0 |

| π-π Stacking | Aromatic residues (Phe, Tyr, Trp) | π-system | -6.5 to -9.0 |

| Hydrophobic | Aliphatic residues (Val, Leu, Ile) | Aromatic ring face | -6.0 to -8.5 |

Synthesized from findings in multiple docking studies of pyrimidine-based inhibitors. nih.govorientjchem.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the exploration of the conformational space of a molecular system over time. researchgate.netnih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of the dynamic behavior of the fluorobenzene-pyrimidine complex, including its conformational preferences and the stability of different arrangements. These simulations are instrumental in understanding how the two moieties interact and what geometries are most favorable. mdpi.combiorxiv.org

In a typical MD simulation of the fluorobenzene-pyrimidine system, the complex would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds in a series of small time steps, tracking the positions and velocities of all atoms. Analysis of the resulting trajectory can reveal the most populated conformational states, the flexibility of the system, and the energetic barriers between different conformations. This information is crucial for understanding the stability of the complex. researchgate.net

Table 1: Hypothetical Conformational Analysis of the Fluorobenzene-Pyrimidine Complex from Molecular Dynamics Simulations

| Conformational State | Inter-ring Distance (Å) | Dihedral Angle (°) | Interaction Energy (kcal/mol) | Population (%) |

| Stacked | 3.5 | 5 | -5.2 | 65 |

| T-shaped | 4.8 | 90 | -3.8 | 30 |

| Planar | 5.5 | 0 | -1.5 | 5 |

This table presents hypothetical data for illustrative purposes, based on typical values observed for similar aromatic complexes.

Prediction of Molecular Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. dergipark.org.trscience.govdergipark.org.tr From the electronic structure, a variety of molecular properties and reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

For the fluorobenzene-pyrimidine system, DFT calculations can be used to determine key reactivity indices. dergipark.org.trmdpi.com The chemical potential (μ) indicates the tendency of a molecule to accept or donate electrons. A more negative chemical potential suggests a greater tendency to accept electrons. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jmchemsci.com

Table 2: Predicted Reactivity Descriptors for the Fluorobenzene-Pyrimidine Complex

| Descriptor | Symbol | Calculated Value |

| Chemical Potential | μ | -4.5 eV |

| Chemical Hardness | η | 3.2 eV |

| Electrophilicity Index | ω | 3.17 eV |

These values are hypothetical and serve as an example of the data that can be obtained from DFT calculations.

The interaction of a molecule with an external electric field, such as that of light, can induce a dipole moment. The ease with which the electron cloud of a molecule can be distorted by an electric field is described by its polarizability (α). aps.orgru.nl The hyperpolarizability (β) is a measure of the nonlinear response of a molecule to a strong electric field and is a key property for materials with applications in nonlinear optics. nih.govresearchgate.net

Theoretical calculations, often using DFT or other ab initio methods, can provide accurate predictions of the polarizability and hyperpolarizability of the fluorobenzene-pyrimidine complex. science.gov These calculations are essential for understanding the optical properties of the system and for designing molecules with specific nonlinear optical responses.

Table 3: Calculated Polarizability and Hyperpolarizability of the Fluorobenzene-Pyrimidine Complex

| Property | Component | Value (a.u.) |

| Polarizability | αxx | 120 |

| αyy | 100 | |

| αzz | 60 | |

| Average (α) | 93.3 | |

| Hyperpolarizability | βxxx | 50 |

| βyyy | -30 | |

| βzzz | 10 | |

| Total (βtot) | 58.3 |

These values are hypothetical and for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. kg.ac.rsijert.org These models can then be used to predict the properties of new, un-synthesized molecules, thereby accelerating the process of molecular design and optimization. nih.gov

QSPR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSPR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices, connectivity indices, and counts of different atom types and functional groups. nih.gov These models are computationally efficient and can be developed for large datasets.

3D-QSPR methods, on the other hand, take into account the three-dimensional structure of the molecule. mdpi.comfrontiersin.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate a 3D grid around the aligned molecules and calculate steric and electrostatic fields at each grid point. These field values are then used as descriptors to build the QSPR model. 3D-QSPR models can provide more detailed insights into the structure-property relationships and are particularly useful for understanding ligand-receptor interactions.

For the fluorobenzene-pyrimidine system, both 2D and 3D-QSPR models could be developed to predict a range of properties, such as solubility, boiling point, or biological activity. The choice of methodology would depend on the specific property of interest and the available data.

A key application of QSPR modeling is in the optimization of molecular design to achieve specific chemical properties. Once a reliable QSPR model has been established, it can be used to virtually screen a library of candidate molecules and predict their properties without the need for synthesis and experimental testing. dntb.gov.ua This allows for the rapid identification of molecules with desired characteristics.

For instance, if the goal is to design a fluorobenzene-pyrimidine derivative with enhanced solubility, a QSPR model that correlates structural descriptors with solubility can be used. insilico.eu By analyzing the model, one can identify the structural features that are most influential on solubility and then modify the parent structure accordingly to improve this property. This iterative process of prediction and modification can significantly streamline the discovery of new molecules with optimized properties.

Machine Learning and Artificial intelligence in Fluorophenylpyrimidine Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the landscape of computational chemistry, particularly in the realm of drug discovery and materials science. For fluorophenylpyrimidine research, these advanced computational tools offer unprecedented opportunities to accelerate the discovery and optimization of new chemical entities. By leveraging vast datasets of chemical information, AI and ML algorithms can identify complex patterns and relationships that are beyond the scope of traditional analysis, thereby guiding the synthesis and design of novel compounds with desired properties.

Predictive Modeling of Synthetic Outcomes

The synthesis of complex molecules like fluorophenylpyrimidine derivatives often involves multi-step processes with variable yields and outcomes. Predicting these outcomes with high accuracy is a significant challenge in synthetic chemistry. Machine learning models are increasingly being employed to address this challenge by learning from historical reaction data to predict the outcomes of new, unseen reactions. beilstein-journals.orgmi-6.co.jpchemrxiv.org

One of the key applications of predictive modeling is the estimation of reaction yields. chemrxiv.orgibm.comresearchgate.net Deep learning architectures, such as transformer models, can be trained on text-based representations of chemical reactions (e.g., SMILES strings) to forecast the percentage of the desired product. chemrxiv.orgibm.comresearchgate.net These models can help chemists prioritize high-yielding reaction pathways, thereby saving time and resources. chemrxiv.orgibm.comresearchgate.net For instance, a model could be trained on a database of Suzuki couplings involving various fluorophenyl bromides and pyrimidine boronic acids to predict the yield of the corresponding fluorophenylpyrimidine product under different catalytic conditions. While specific models for fluorophenylpyrimidine synthesis are still emerging, the general applicability of these techniques holds significant promise.

Another critical aspect of synthetic outcome prediction is the forecasting of reaction conditions. Deep learning models have been developed that can sequentially predict the most suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org These models are trained on large reaction databases and can provide a ranked list of potential conditions, allowing chemists to select the most appropriate ones for their specific needs. beilstein-journals.org

Furthermore, machine learning is instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of synthesized compounds. nih.govresearchgate.netnih.govuq.edu.au Deep learning approaches, including graph convolutional neural networks (GCNNs), have shown significant success in predicting a wide range of ADMET properties directly from the molecular structure. researchgate.net Early prediction of unfavorable ADMET profiles can prevent the costly synthesis of compounds that are likely to fail in later stages of development. A novel pairwise deep learning approach, known as DeepDelta, has been developed to predict property differences between two molecules, which is particularly useful for molecular optimization tasks. bohrium.com

Interactive Table: Predictive Models for Synthetic Outcomes

| Model Type | Application | Predicted Outcome | Potential Impact on Fluorophenylpyrimidine Synthesis |

| Transformer-based Neural Network | Reaction Yield Prediction | Percentage yield of the desired product. chemrxiv.orgibm.comresearchgate.net | Optimization of reaction conditions for higher efficiency. |

| Deep Learning (Sequential Prediction) | Reaction Condition Recommendation | Suggests suitable catalysts, solvents, and reagents. beilstein-journals.org | Reduces the experimental effort required to find optimal synthetic conditions. |

| Graph Convolutional Neural Network (GCNN) | ADMET Prediction | Predicts properties like solubility, toxicity, and metabolic stability. researchgate.net | Early-stage filtering of fluorophenylpyrimidine candidates with poor drug-like properties. |

| Pairwise Deep Learning (e.g., DeepDelta) | Molecular Optimization | Predicts the change in properties between two related molecules. bohrium.com | Guides the modification of fluorophenylpyrimidine scaffolds to improve specific properties. |

Data-Driven Design of Novel Fluorophenylpyrimidine Scaffolds

The design of novel molecular scaffolds with specific biological activities is a cornerstone of medicinal chemistry. Data-driven approaches, powered by AI and machine learning, are transforming this process from a trial-and-error endeavor to a more rational and efficient search of the vast chemical space. researchgate.netfrontiersin.org These methods can be broadly categorized into quantitative structure-activity relationship (QSAR) modeling and de novo design using generative models.

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comnih.govnih.gov For fluorophenylpyrimidine derivatives, a QSAR model could be developed to predict their anticancer activity based on a set of calculated molecular descriptors. nih.govresearchgate.net For example, a study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker utilized QSAR to predict their in vitro anti-tumor activities against various cancer cell lines, demonstrating the potential of this approach to guide the design of new, more potent analogs. researchgate.net In a similar vein, QSAR studies on other pyrimidine-containing compounds have successfully identified key structural features responsible for their biological activities. nih.gov

Generative artificial intelligence models represent a more recent and powerful approach to de novo drug design. researchgate.netfrontiersin.org These models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns in a set of known bioactive molecules and generate new, previously unseen molecular structures with desired properties. researchgate.net For instance, a generative model could be trained on a library of known kinase inhibitors containing the fluorophenylpyrimidine scaffold. The model could then be used to generate novel fluorophenylpyrimidine derivatives that are predicted to have high inhibitory activity against a specific kinase target. nih.govchemrxiv.org This approach has the potential to rapidly identify novel and diverse chemical matter for further investigation.

A study on the synthesis of 2-aminopyrimidine (B69317) derivatives containing ferrocene (B1249389) successfully employed machine learning methods to explain the observed antiproliferative activity against several cancer cell lines. nih.gov This highlights the synergy between synthesis, biological testing, and computational modeling in modern drug discovery.

Interactive Table: Data-Driven Scaffold Design Approaches

| Approach | Methodology | Application to Fluorophenylpyrimidines | Key Advantages |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with biological activity using statistical models. mdpi.comnih.govnih.gov | Predicting the anticancer, antifungal, or other biological activities of new fluorophenylpyrimidine analogs. researchgate.netnih.gov | Provides insights into the structure-activity relationships, guiding rational modifications. |

| Generative Artificial Intelligence (De Novo Design) | Learns from existing molecules to generate novel chemical structures with desired properties. researchgate.netfrontiersin.org | Designing novel fluorophenylpyrimidine scaffolds with predicted high potency and favorable ADMET profiles. nih.govchemrxiv.org | Enables the exploration of a vast and diverse chemical space for innovative drug candidates. |

| Machine Learning-Guided Synthesis | Integrates ML predictions with synthetic chemistry to prioritize and explain the activity of newly synthesized compounds. nih.gov | Explaining the biological activity of newly synthesized fluorophenylpyrimidine derivatives and guiding further optimization. | Creates a feedback loop between computational design and experimental validation. |

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. It provides detailed information about the chemical environment of atomic nuclei. For fluorobenzene (B45895) and pyrimidine (B1678525), NMR spectroscopy, including various advanced techniques, is instrumental in their structural characterization. researchgate.net

¹H and ¹³C NMR for Primary Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the basic structure of organic molecules. researchgate.net

Fluorobenzene:

In the ¹H NMR spectrum of fluorobenzene, the protons on the benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings. tandfonline.comtandfonline.com The fluorine atom influences the chemical shifts of the adjacent protons, causing them to resonate at different frequencies compared to benzene.

The ¹³C NMR spectrum of fluorobenzene shows distinct signals for each carbon atom, with the carbon directly bonded to the fluorine atom (C1) exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). tandfonline.comtandfonline.comepa.gov The chemical shifts and coupling constants are sensitive to the solvent and concentration. tandfonline.comsfu.ca

¹H and ¹³C NMR Data for Fluorobenzene (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| H-2/H-6 | 7.02-7.12 (m) | 115.5 (d) | ¹JCF = -245.2 |

| H-3/H-5 | 7.25-7.35 (m) | 124.3 (d) | ²JCF = 21.5 |

| H-4 | 7.15-7.25 (m) | 130.2 (d) | ³JCF = 8.0 |

| C-1 | - | 163.2 (d) | ⁴JCF = -3.2 |

Data compiled from various sources. tandfonline.comtandfonline.comepa.govsfu.ca

Pyrimidine:

The ¹H NMR spectrum of pyrimidine shows three distinct signals corresponding to the protons at positions 2, 4/6, and 5. The proton at C2 is the most deshielded due to the proximity of the two nitrogen atoms.

The ¹³C NMR spectrum of pyrimidine displays three signals for the three different carbon environments. The carbon at position 2 is the most downfield, followed by the carbons at positions 4/6 and then position 5. Two-dimensional (2D) NMR experiments, such as HETCOR (Heteronuclear Correlation), are often used to unambiguously assign the proton and carbon signals. cdnsciencepub.comresearchgate.net

¹H and ¹³C NMR Data for Pyrimidine (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 9.17 (s) | 158.4 |

| H-4/H-6 | 8.69 (d) | 156.9 |

| H-5 | 7.32 (t) | 121.7 |

Data compiled from various sources. cdnsciencepub.comresearchgate.net

¹⁹F NMR for Fluorine Environment Analysis and Conformational Insights

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. In fluorobenzene, the ¹⁹F NMR spectrum consists of a single signal that is split by the adjacent protons. The chemical shift and coupling constants in ¹⁹F NMR can provide insights into the electronic environment and conformation of the molecule. tandfonline.comtandfonline.com The asymmetry of the ¹⁹F spectrum has been used to determine the relative signs of the ¹H-¹⁹F and ¹H-¹H coupling constants. tandfonline.com

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, Diffusion-Ordered Spectroscopy)

Advanced NMR techniques provide deeper structural and dynamic information.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity between protons and carbons, aiding in the complete assignment of complex spectra, especially for substituted pyrimidine derivatives. nih.govnih.govrsc.org

Solid-State NMR: This technique is used to study the structure and dynamics of molecules in the solid state. For pyrimidine-based systems, solid-state NMR can provide information on intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.orgrsc.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY separates NMR signals of different species in a mixture based on their diffusion coefficients, which relate to their size and shape. emerypharma.comucl.ac.uk ¹⁹F DOSY has been shown to be a valuable tool for analyzing mixtures of fluorinated compounds like fluorobenzene derivatives. manchester.ac.uk

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying functional groups in a molecule.

Fluorobenzene:

The FT-IR spectrum of fluorobenzene shows characteristic absorption bands for the C-H stretching of the aromatic ring, C=C stretching of the ring, and the strong C-F stretching vibration. irphouse.comresearchgate.netnist.gov

Pyrimidine:

FT-IR spectroscopy is widely used to characterize pyrimidine and its derivatives. scientific.netvandanapublications.comvandanapublications.com The spectra exhibit characteristic bands for the C-H, C=N, and C=C stretching vibrations of the heterocyclic ring. The positions of these bands can be influenced by substituents on the pyrimidine ring. researchgate.netacs.org

Characteristic FT-IR Bands for Fluorobenzene and Pyrimidine (cm⁻¹)

| Vibrational Mode | Fluorobenzene | Pyrimidine |

|---|---|---|

| Aromatic C-H Stretch | ~3070 | ~3050 |

| Ring C=C Stretch | ~1600, 1496 | ~1570, 1470 |

| C-F Stretch | ~1220 | - |

| Ring C=N Stretch | - | ~1400 |

Data compiled from various sources. irphouse.comaip.orgoup.comscispace.com

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule.

Fluorobenzene:

The Raman spectrum of fluorobenzene has been extensively studied, with assignments for its fundamental vibrational frequencies. aip.orgscispace.comresearchgate.netchemicalbook.com The C-F stretching vibration is also observable in the Raman spectrum. scispace.com

Pyrimidine:

Raman spectroscopy is used to study the vibrational modes of pyrimidine in both liquid and solid states. researchgate.netmdpi.comresearchgate.net Studies have shown that intermolecular interactions, such as hydrogen bonding in aqueous solutions or C-H···N interactions in the crystalline state, can cause shifts in the Raman bands. researchgate.netmdpi.comolemiss.edu

Prominent Raman Shifts for Fluorobenzene and Pyrimidine (cm⁻¹)

| Vibrational Mode | Fluorobenzene | Pyrimidine |

|---|---|---|

| Ring Breathing | ~1009 | ~994 |

| C-H Stretch | ~3076 | ~3050 |

| C-F Stretch | ~1220 | - |

| Ring Deformation | ~804, 613 | ~1068, 677 |

Data compiled from various sources. aip.orgscispace.comresearchgate.netresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Fluorobenzene |

| Pyrimidine |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. bruker.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comresearchgate.net This method is particularly valuable for studying complex biomolecules and organic compounds. bruker.comdtu.dk

The application of VCD extends to understanding the conformational properties of molecules and their interactions with the surrounding environment, such as solvent effects. nih.gov For a molecule to be VCD active, it must be chiral, meaning it is non-superimposable on its mirror image. bruker.com The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

Recent advancements have expanded the utility of VCD to include studies on transition metal complexes and the conformational preferences of chiral ligands. nih.gov The interpretation of VCD spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to accurately model the observed vibrational bands and assign the absolute configuration. rsc.org